Cas no 941923-82-6 (N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide)

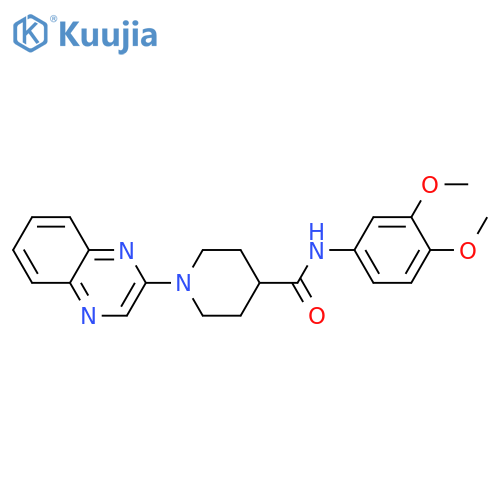

941923-82-6 structure

商品名:N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide

CAS番号:941923-82-6

MF:C22H24N4O3

メガワット:392.450964927673

CID:5444018

N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(3,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide

- N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide

-

- インチ: 1S/C22H24N4O3/c1-28-19-8-7-16(13-20(19)29-2)24-22(27)15-9-11-26(12-10-15)21-14-23-17-5-3-4-6-18(17)25-21/h3-8,13-15H,9-12H2,1-2H3,(H,24,27)

- InChIKey: JVQLMJNEWIHXPC-UHFFFAOYSA-N

- ほほえんだ: N1(C2=CN=C3C(=N2)C=CC=C3)CCC(C(NC2=CC=C(OC)C(OC)=C2)=O)CC1

N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3222-1593-10mg |

N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide |

941923-82-6 | 90%+ | 10mg |

$79.0 | 2023-04-27 | |

| Life Chemicals | F3222-1593-15mg |

N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide |

941923-82-6 | 90%+ | 15mg |

$89.0 | 2023-04-27 | |

| Life Chemicals | F3222-1593-30mg |

N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide |

941923-82-6 | 90%+ | 30mg |

$119.0 | 2023-04-27 | |

| Life Chemicals | F3222-1593-2mg |

N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide |

941923-82-6 | 90%+ | 2mg |

$59.0 | 2023-04-27 | |

| Life Chemicals | F3222-1593-3mg |

N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide |

941923-82-6 | 90%+ | 3mg |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3222-1593-5μmol |

N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide |

941923-82-6 | 90%+ | 5μl |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3222-1593-10μmol |

N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide |

941923-82-6 | 90%+ | 10μl |

$69.0 | 2023-04-27 | |

| Life Chemicals | F3222-1593-1mg |

N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide |

941923-82-6 | 90%+ | 1mg |

$54.0 | 2023-04-27 | |

| Life Chemicals | F3222-1593-20μmol |

N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide |

941923-82-6 | 90%+ | 20μl |

$79.0 | 2023-04-27 | |

| Life Chemicals | F3222-1593-5mg |

N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide |

941923-82-6 | 90%+ | 5mg |

$69.0 | 2023-04-27 |

N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide 関連文献

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

-

Chuanwei Li,Zhanwei Liu,Huimin Xie,Dan Wu Nanoscale, 2014,6, 13409-13415

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

941923-82-6 (N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide) 関連製品

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬